3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

USP5 inhibitor ubiquitin-binding domain zinc finger

3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS 1179674-26-0) is a 1,3,4-oxadiazole derivative featuring a 2-iodophenyl substituent at the 5-position and a propanoic acid side chain at the 2-position. With a molecular formula of C11H9IN2O3 and a molecular weight of 344.1 g/mol, the compound is typically supplied as a powder at ≥95% purity and stored at room temperature.

Molecular Formula C11H9IN2O3
Molecular Weight 344.1 g/mol
CAS No. 1179674-26-0
Cat. No. B1520420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
CAS1179674-26-0
Molecular FormulaC11H9IN2O3
Molecular Weight344.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)I
InChIInChI=1S/C11H9IN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
InChIKeyGYNVBDWLTVCMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid (CAS 1179674-26-0): Core Scaffold, Physicochemical Identity, and Research-Grade Availability


3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS 1179674-26-0) is a 1,3,4-oxadiazole derivative featuring a 2-iodophenyl substituent at the 5-position and a propanoic acid side chain at the 2-position. With a molecular formula of C11H9IN2O3 and a molecular weight of 344.1 g/mol, the compound is typically supplied as a powder at ≥95% purity and stored at room temperature . This scaffold draws interest from two distinct research communities: medicinal chemistry groups exploring ubiquitin-specific protease 5 (USP5) zinc-finger ubiquitin-binding domain (ZnF-UBD) antagonists, where a closely related phenyl analog has been co-crystallized with the target (PDB 6DXT) [1], and synthetic chemistry groups leveraging the iodine atom as a reactive handle for palladium-catalyzed cross-coupling transformations [2].

Why Generic 1,3,4-Oxadiazole-2-propanoic Acids Cannot Replace 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid in Focused Applications


The 1,3,4-oxadiazole-2-propanoic acid scaffold is shared across multiple commercially available analogs differing only in the 5-aryl substituent. However, the 2-iodophenyl group confers two distinct functional properties absent in simpler phenyl, bromo, or fluoro analogs. First, iodine's polarizable electron cloud enables halogen bonding interactions that can enhance binding affinity and influence molecular recognition at protein targets such as the USP5 ZnF-UBD [1]. Second, the C–I bond serves as a privileged reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling late-stage diversification that bromo or chloro analogs achieve with different—and not always superior—reactivity profiles [2]. These orthogonal capabilities mean that procurement decisions confined to generic 'oxadiazole propanoic acid' searches may yield compounds lacking the iodine-specific reactivity or binding attributes required for the intended experimental design.

Quantitative Differentiation Evidence: Binding Affinity, Synthetic Reactivity, and Halogen-Bond-Enabled Recognition of 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid


USP5 ZnF-UBD Kd Comparison: Iodo vs. Phenyl, Bromo-methoxy, and Bromo-fluoro 1,3,4-Oxadiazole-2-propanoic Acids

In a BindingDB-curated dataset measuring binding affinity to the USP5 zinc-finger ubiquitin-binding domain (residues 171–290), 3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid exhibited a Kd of 280,000 nM. The unsubstituted phenyl analog (3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid), the ligand co-crystallized in PDB 6DXT, showed a Kd of 370,000 nM, representing a 1.32-fold weaker affinity. The 2-bromo-5-methoxyphenyl analog displayed a Kd of 270,000 nM, while the 2-bromo-5-fluorophenyl analog exhibited a markedly weaker Kd of 430,000 nM [1]. These data establish a halogen-dependent affinity rank order (Br-OMe ≈ I > H > Br-F) that cannot be predicted from the phenyl baseline alone and demonstrates the iodine substituent's contribution to binding within this chemotype series.

USP5 inhibitor ubiquitin-binding domain zinc finger

C–I Bond as a Cross-Coupling Handle: Rationale for Late-Stage Diversification Over Chloro and Bromo Analogs

The 2-iodophenyl group enables participation in palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions, a reactivity profile explicitly employed in the synthesis of 1,3,4-oxadiazole derivatives from iodophenyl-oxadiazole substrates. In a 2025 study, m-iodophenyl oxadiazole (compound 1a) served as the universal starting material for four distinct cross-coupling manifolds, yielding diverse libraries of NTPDase inhibitors with IC50 values as low as 0.18–1.27 µM against h-NTPDase2, 3, and 8 [1]. While bromo analogs also undergo cross-coupling, the C–I bond's lower bond dissociation energy (C–I ~57 kcal/mol vs. C–Br ~70 kcal/mol) provides faster oxidative addition kinetics and permits milder reaction conditions—an established principle in organometallic chemistry that renders iodoarenes the preferred substrates for late-stage functionalization of sensitive scaffolds [2].

Suzuki coupling palladium catalysis oxadiazole library synthesis

Halogen Bonding Capability of the 2-Iodophenyl Group: Structural Rationale for Enhanced Target Recognition

The iodine atom at the ortho position of the phenyl ring can participate in halogen bonding (XB) as an electrophilic species (σ-hole donor), interacting with Lewis bases such as carbonyl oxygens or aromatic π-systems. A comprehensive crystallographic study of iodophenyl-1,2,4-oxadiazole derivatives demonstrated that iodine participates in directional C–I···O and C–I···π halogen bonds that govern supramolecular architecture and molecular conformation, with interaction energies quantified via Hirshfeld surface analysis [1]. While this evidence originates from the 1,2,4-oxadiazole series, the electronic structure of the C–I bond is scaffold-independent, making halogen bonding a structurally transferable property. Substitution with hydrogen (phenyl analog) eliminates this interaction entirely; bromine provides a weaker halogen bond donor due to lower polarizability and reduced σ-hole magnitude.

halogen bond supramolecular chemistry crystal engineering

Transition-Metal-Free Iodination Route: Synthetic Accessibility Advantage for 1,3,4-Oxadiazole Iodo Derivatives

A 2015 methodology paper demonstrated that 2-substituted 1,3,4-oxadiazoles can be efficiently iodinated under transition-metal-free conditions using NaI and Selectfluor as the terminal oxidant. Variously substituted products were obtained in moderate to good yields, and the protocol does not require anhydrous conditions or an inert atmosphere—an operational advantage over competing procedures [1]. This synthetic accessibility ensures that the 2-iodophenyl oxadiazole scaffold can be manufactured at scale without the cost, toxicity, and purification burdens associated with transition-metal-catalyzed halogenation. In contrast, direct bromination or chlorination of oxadiazoles often requires less environmentally benign reagents (e.g., Br2, NBS, or PCl5).

oxidative iodination 1,3,4-oxadiazole synthesis metal-free methodology

Optimal Application Scenarios for 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of USP5 ZnF-UBD Antagonist Chemotypes

The compound's Kd of 280,000 nM against USP5 ZnF-UBD, measured in the same assay system as the co-crystallized phenyl analog (Kd 370,000 nM, PDB 6DXT), the bromo-methoxy analog (Kd 270,000 nM), and the bromo-fluoro analog (Kd 430,000 nM) [1], makes it a critical SAR probe for mapping halogen effects on ubiquitin-binding domain recognition. Researchers aiming to establish quantitative halogen-activity relationships (HAR) can systematically vary the 5-aryl substituent while holding the propanoic acid linker constant, using this compound as the iodine reference point alongside brominated and non-halogenated congeners.

Late-Stage Diversification Hub for Oxadiazole-Focused Compound Libraries

The ortho-iodophenyl group serves as a universal cross-coupling handle for Suzuki, Heck, Sonogashira, and Goldberg reactions, as validated in the synthesis of NTPDase inhibitor libraries from iodophenyl oxadiazole substrates [2]. Medicinal chemistry teams executing library synthesis or lead optimization can procure this single advanced intermediate and generate dozens of analogs through parallel Pd-catalyzed coupling with diverse boronic acids, alkynes, or amines, maximizing chemical space exploration from a common precursor.

Halogen-Bond-Guided Fragment-Based Drug Discovery and Crystal Engineering

The strong σ-hole character of the ortho iodine atom enables directional C–I···O/N/π halogen bonding, a non-covalent interaction structurally validated in oxadiazole crystal packing [3]. Fragment-based drug discovery programs seeking to exploit halogen bonds for enhanced binding specificity and residence time can use this compound as a reference fragment or as a warhead for incorporation into larger molecules, where bromine or hydrogen would provide weaker or absent halogen bonding contributions.

Methodological Studies of C–I Bond Functionalization on Heterocyclic Scaffolds

Because the 1,3,4-oxadiazole ring is electron-deficient, the reactivity of the pendant 2-iodophenyl group toward oxidative addition may differ from simple iodoarenes. Methodology groups developing new cross-coupling catalysts, evaluating ligand effects, or comparing C–I vs. C–Br vs. C–Cl reactivity on heterocyclic substrates can adopt this compound as a standardized test substrate, with the benefit that synthetic access is supported by a metal-free iodination protocol [4], ensuring consistent in-house or commercial availability.

Quote Request

Request a Quote for 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.